molecular formula C22H26N4O3 B6487339 4-(2-methoxyphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide CAS No. 894003-39-5

4-(2-methoxyphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide

Cat. No.: B6487339
CAS No.: 894003-39-5
M. Wt: 394.5 g/mol
InChI Key: CZKMSHQVFUQPDN-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide is a synthetic small molecule characterized by a piperazine core substituted with a 2-methoxyphenyl group at the 4-position and a carboxamide linker connecting to a 5-oxo-1-phenylpyrrolidin-3-yl moiety. This structural configuration is distinct from related piperazine-carboxamide derivatives, which often feature alternative substituents such as quinazolinones, thiadiazoles, or heteroaromatic systems .

Properties

IUPAC Name

4-(2-methoxyphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-29-20-10-6-5-9-19(20)24-11-13-25(14-12-24)22(28)23-17-15-21(27)26(16-17)18-7-3-2-4-8-18/h2-10,17H,11-16H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZKMSHQVFUQPDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)NC3CC(=O)N(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues and their physicochemical properties:

Compound Name Piperazine Substituent Carboxamide Substituent Melting Point (°C) Yield (%) Source
Target Compound 2-Methoxyphenyl 5-Oxo-1-phenylpyrrolidin-3-yl Not reported Not reported -
A16 (N-(2-Methoxyphenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide) 4-((4-Oxoquinazolin-2-yl)methyl) 2-Methoxyphenyl 188.5–190.7 Not specified
p-MPPI (4-(2'-Methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine) 2'-Methoxyphenyl p-Iodobenzamidoethyl Not reported Not reported
CI000679 (N-(2-Methoxyphenyl)-4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide) 3-Phenyl-1,2,4-thiadiazol-5-yl 2-Methoxyphenyl Not reported Not reported
A34 (N-(3,5-Difluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide) 4-((4-Oxoquinazolin-2-yl)methyl) 3,5-Difluorophenyl 199.8–200.2 56.1

Key Observations :

  • Thiadiazole Derivatives : CI000679 () features a 3-phenyl-1,2,4-thiadiazol-5-yl group, introducing sulfur-based heterocyclic rigidity, which may alter receptor binding kinetics .
  • Electron-Withdrawing vs.

Physicochemical Properties

  • Melting Points : Most analogues exhibit high melting points (180–210°C), indicative of crystalline solids stabilized by hydrogen bonding (e.g., A16: 188.5–190.7°C; A34: 199.8–200.2°C) .
  • Synthetic Yields : Yields for similar compounds range from 45–58%, reflecting moderate efficiency in carboxamide coupling or alkylation steps .

Structure-Activity Relationships (SAR)

  • Pyrrolidinone vs. Quinazolinone: The 5-oxo-pyrrolidin-3-yl group offers a compact hydrogen-bond acceptor, whereas quinazolinones (A16, A34) provide extended planar aromaticity for π-π interactions .
  • Heterocyclic Variations : Thiadiazole (CI000679) or pyridinyl () substituents introduce distinct electronic profiles, influencing binding affinity to targets like serotonin receptors or fatty-acid amide hydrolase .

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